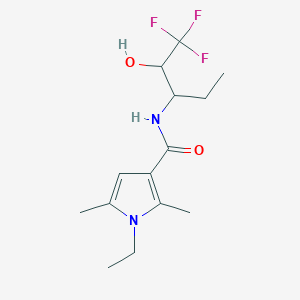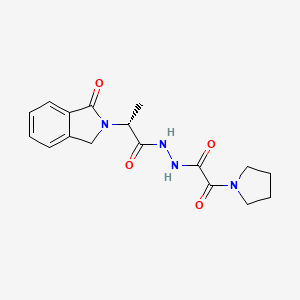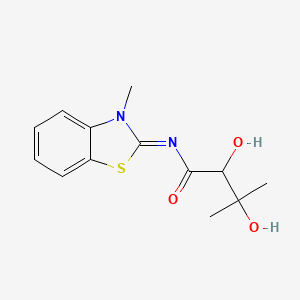![molecular formula C12H13N5O2 B7437914 [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone](/img/structure/B7437914.png)
[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone, also known as HM-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and tetrazole-based compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Wirkmechanismus
The exact mechanism of action of [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone is not fully understood. However, it is believed that this compound exerts its anticancer effects by targeting specific signaling pathways that are involved in cell growth and survival. For example, this compound has been shown to inhibit the activity of the enzyme AKT, which is known to promote cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to exhibit other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone for lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent anticancer activity at low concentrations, making it a valuable tool for studying cancer biology. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the identification of other signaling pathways that are targeted by this compound, which could lead to the development of new therapeutic applications. Finally, further studies are needed to investigate the safety and toxicity of this compound in vivo, which will be necessary for the development of clinical applications.
Synthesemethoden
The synthesis of [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone involves the reaction of 2-methyl-5-nitro-1H-tetrazole with 3-(hydroxymethyl)indole in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its anticancer activity. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Moreover, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-16-14-11(13-15-16)12(19)17-6-8(7-18)9-4-2-3-5-10(9)17/h2-5,8,18H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKZEZGZMPPSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C(=O)N2CC(C3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(trifluoromethyl)-N-[2-(trifluoromethylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B7437837.png)
![N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437841.png)

![N-[1-(2-bromophenyl)pyrrolidin-3-yl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437848.png)
![4-(Imidazo[1,2-b]pyridazine-3-carbonylamino)-2,2-dimethylbutanoic acid](/img/structure/B7437854.png)
![2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7437857.png)



![3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7437895.png)

![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)
![4-[(3,5-Diethyl-1,2-oxazol-4-yl)methylcarbamoyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7437939.png)